2-methyl-6-(methylsulfanyl)-7-(phenylsulfonyl)-1H-imidazo[1,2-b]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-b]pyrazole core, along with the phenyl sulfone group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-6-(methylsulfanyl)-1H-imidazo[1,2-b]pyrazole with phenyl sulfone under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfone group.
Substitution: The phenyl sulfone group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified sulfone derivatives.
Substitution: Various substituted phenyl sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazo[1,2-b]pyrazole core allows it to interact with nucleophilic sites, while the phenyl sulfone group can participate in various chemical reactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(methylsulfanyl)-1H-imidazo[1,2-b]pyrazole: Lacks the phenyl sulfone group, resulting in different chemical properties.
Phenyl sulfone derivatives: Compounds with similar sulfone groups but different core structures.
Uniqueness
2-METHYL-6-(METHYLSULFANYL)-1H-IMIDAZO[1,2-B]PYRAZOL-7-YL PHENYL SULFONE is unique due to the combination of the imidazo[1,2-b]pyrazole core and the phenyl sulfone group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13N3O2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-2-methyl-6-methylsulfanyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C13H13N3O2S2/c1-9-8-16-12(14-9)11(13(15-16)19-2)20(17,18)10-6-4-3-5-7-10/h3-8,15H,1-2H3 |
InChI Key |
WMKYFHCDEYXCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(N2)SC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.